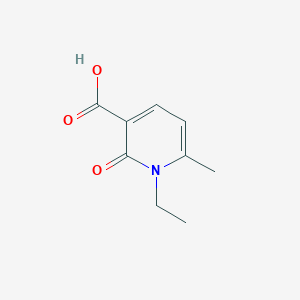![molecular formula C8H7BrN2O B1519154 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1053655-78-9](/img/structure/B1519154.png)
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
概要
説明
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolo[2,3-b]pyridine family This compound features a bromine atom at the 3rd position and a methoxy group at the 4th position on the pyrrolo[2,3-b]pyridine core structure
作用機序
- Its overexpression is associated with aggressive cancers, making it an attractive target for anticancer therapies .
- Consequently, the altered pH environment affects cellular processes, including proliferation, migration, and angiogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is orally administered and absorbed in the gastrointestinal tract. It distributes to various tissues, including tumor sites. The compound undergoes hepatic metabolism, possibly via cytochrome P450 enzymes. Elimination occurs primarily through urine and feces. The compound’s bioavailability depends on its solubility and stability .
Result of Action
Action Environment
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a brominating agent to introduce the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents and solvents is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the bromine atom into other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Derivatives with reduced bromine, such as amines or hydrocarbons.
Substitution Products: Various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.
科学的研究の応用
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors.
Medicine: It has been investigated for its potential use in drug development, particularly in targeting specific receptors involved in disease pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is structurally similar to other pyrrolo[2,3-b]pyridine derivatives, such as 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine and 4-methoxy-1H-pyrrolo[2,3-b]pyridine. These compounds share the pyrrolo[2,3-b]pyridine core but differ in the position and type of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
List of Similar Compounds
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
4-methoxy-1H-pyrrolo[2,3-b]pyridine
3-bromo-1H-pyrrolo[2,3-b]pyridine
4-methoxy-1H-pyrrolo[2,3-c]pyridine
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
3-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODGIIDEORCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653331 | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-78-9 | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)



![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)


![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)
![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)



